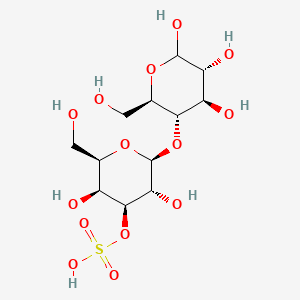
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90 per cent) is a fluorescent compound widely used in biochemical and molecular biology research. This compound is particularly known for its ability to selectively modify sulfhydryl groups in proteins and enzymes, making it a valuable tool for studying protein structure and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate typically involves the following steps:
Preparation of 5(6)-Tetramethyl-rhodamine: This involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Formation of Carboxylaminoethyl Derivative: The carboxyl group of 5(6)-Tetramethyl-rhodamine is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with ethylenediamine to form the carboxylaminoethyl derivative.
Methanethiosulfonate Addition: The final step involves the reaction of the carboxylaminoethyl derivative with methanethiosulfonate under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of 5(6)-Tetramethyl-rhodamine and its derivatives.
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and filtration to achieve the desired purity level of 90 per cent.
化学反応の分析
Types of Reactions
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate primarily undergoes:
Substitution Reactions: It reacts with sulfhydryl groups in proteins, forming stable thioether bonds.
Oxidation and Reduction: The methanethiosulfonate group can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Sulfhydryl-Containing Compounds: These are the primary reactants, with the reaction typically occurring in aqueous buffers at neutral to slightly basic pH.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds, facilitating the reaction with sulfhydryl groups.
Major Products
The major product of the reaction with sulfhydryl groups is a stable thioether bond, which links the fluorescent rhodamine moiety to the target protein or enzyme.
科学的研究の応用
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate has a wide range of applications in scientific research:
Protein Labeling: Used to label proteins with a fluorescent tag, enabling visualization and tracking in various biological assays.
Enzyme Activity Studies: Helps in studying enzyme kinetics and mechanisms by modifying specific cysteine residues.
Cell Imaging: Utilized in fluorescence microscopy to study cellular structures and dynamics.
Drug Development: Assists in the development of new therapeutics by enabling the study of protein-drug interactions.
作用機序
The compound exerts its effects through the formation of a covalent bond with sulfhydryl groups in proteins. This reaction is highly specific and occurs under mild conditions, preserving the native structure and function of the target protein. The fluorescent rhodamine moiety allows for easy detection and quantification of the labeled proteins.
類似化合物との比較
Similar Compounds
Fluorescein-5-maleimide: Another fluorescent compound used for labeling sulfhydryl groups, but with different spectral properties.
Alexa Fluor 488 C5 Maleimide: Offers higher photostability and brightness compared to rhodamine derivatives.
Uniqueness
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate is unique due to its specific spectral properties (maximum absorption at 535 nm and emission at 605 nm), making it suitable for applications requiring red fluorescence. Its high specificity for sulfhydryl groups and stability under physiological conditions further enhance its utility in various research applications .
特性
CAS番号 |
1329837-19-5 |
|---|---|
分子式 |
C29H33N3O6S2 |
分子量 |
583.718 |
IUPAC名 |
3/',6/'-bis(dimethylamino)spiro[2-benzofuran-3,9/'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
InChIキー |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
同義語 |
MTS-TAMRA; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



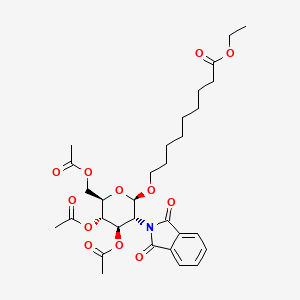
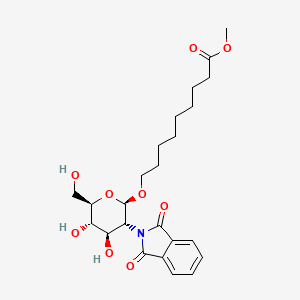
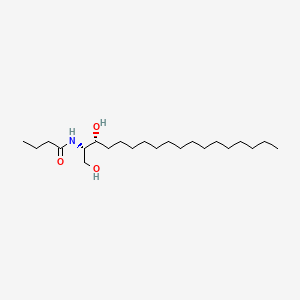
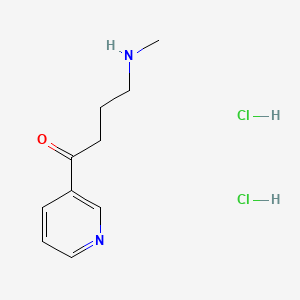

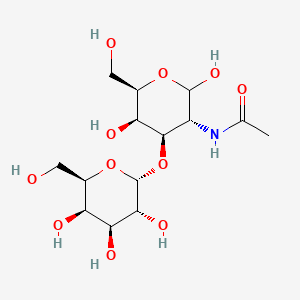
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)
